molecular formula C19H15F2N3O2 B6201913 N-(2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2-(4-fluorophenyl)acetamide CAS No. 2694728-63-5

N-(2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B6201913
CAS RN: 2694728-63-5
M. Wt: 355.3
InChI Key:
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Description

N-(2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H15F2N3O2 and its molecular weight is 355.3. The purity is usually 95.
BenchChem offers high-quality N-(2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the 2-(4-fluorophenyl)acetamide and the 2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl moiety separately, followed by their coupling to form the final compound.", "Starting Materials": [ "4-fluoroaniline", "acetic anhydride", "cyclopropylamine", "ethyl acetoacetate", "ethyl cyanoacetate", "2-chloro-4-fluoro-5-nitrobenzoic acid", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethanol", "diethyl ether", "dichloromethane", "toluene" ], "Reaction": [ "Synthesis of 2-(4-fluorophenyl)acetamide:", "Step 1: Acetylation of 4-fluoroaniline with acetic anhydride in the presence of sodium acetate to form N-acetyl-4-fluoroaniline.", "Step 2: Reduction of N-acetyl-4-fluoroaniline with sodium borohydride in ethanol to form 4-fluoroaniline.", "Step 3: Coupling of 4-fluoroaniline with ethyl acetoacetate in the presence of sodium ethoxide to form 2-(4-fluorophenyl)acetamide.", "Synthesis of 2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl moiety:", "Step 1: Condensation of ethyl cyanoacetate with 2-chloro-4-fluoro-5-nitrobenzoic acid in the presence of sodium ethoxide to form ethyl 2-(2-chloro-4-fluoro-5-nitrobenzoyl)acetate.", "Step 2: Reduction of ethyl 2-(2-chloro-4-fluoro-5-nitrobenzoyl)acetate with sodium borohydride in ethanol to form ethyl 2-(2-chloro-4-fluoro-5-aminobenzoyl)acetate.", "Step 3: Cyclization of ethyl 2-(2-chloro-4-fluoro-5-aminobenzoyl)acetate with cyclopropylamine in the presence of sodium ethoxide to form N-(2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide.", "Coupling of 2-(4-fluorophenyl)acetamide and N-(2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide:", "Step 1: Deprotection of the ethyl ester group in N-(2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide with sodium hydroxide to form N-(2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2-(4-fluorophenyl)acetamide.", "Step 2: Acidification of N-(2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2-(4-fluorophenyl)acetamide with hydrochloric acid to form the final compound." ] }

CAS RN

2694728-63-5

Molecular Formula

C19H15F2N3O2

Molecular Weight

355.3

Purity

95

Origin of Product

United States

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